molecular formula C14H13BrN2O3S B3455628 N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide

N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide

Cat. No.: B3455628
M. Wt: 369.24 g/mol
InChI Key: BONJWIBXSRQAND-UHFFFAOYSA-N
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Description

N-(3-{[(4-Bromophenyl)sulfonyl]amino}phenyl)acetamide is a chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research, particularly in the development of enzyme inhibitors. It belongs to a class of benzenesulfonamide derivatives, which are widely investigated for their potent inhibitory activity against various isoforms of the carbonic anhydrase (CA) enzyme . These enzymes, especially the tumor-associated hCA IX and XII isoforms, are recognized as attractive therapeutic targets for their role in cancer cell survival, proliferation, and metastasis . Researchers value this compound as a key intermediate or lead structure for designing novel carbonic anhydrase inhibitors (CAIs). The primary mechanism of action for such sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen atom to the zinc ion within the active site of the carbonic anhydrase enzyme, thereby disrupting its catalytic function . Structural analogs of this compound, featuring the acetamide group linked to a sulfonamidoaniline core, have demonstrated promising cytotoxicity and selective anti-proliferative effects against specific cancer cell lines in preclinical studies, making them candidates for further investigation in cancer research . This product is intended for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[3-[(4-bromophenyl)sulfonylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O3S/c1-10(18)16-12-3-2-4-13(9-12)17-21(19,20)14-7-5-11(15)6-8-14/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONJWIBXSRQAND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 3-aminophenylacetamide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Mechanism of Action

The mechanism of action of N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes in microorganisms, leading to their death . Additionally, the compound’s antioxidant properties may help neutralize harmful free radicals in the body .

Comparison with Similar Compounds

Structural Isomerism and Substitution Patterns

  • Positional Isomerism : describes N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide , a positional isomer where the sulfonamide group is at the 4-position of the phenyl ring instead of the 3-position. This subtle difference significantly impacts molecular geometry and intermolecular interactions. For example, bond lengths in the acetamide region (C1–C2: 1.501 Å vs. 1.53 Å in analogs) and bromophenyl regions (C6–Br: 1.8907 Å vs. 1.91 Å) show measurable variations, influencing crystallinity and solubility .
  • Substituent Effects : 2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide () replaces the sulfonamide with a methylene bridge and introduces fluorine atoms. The dihedral angle between aromatic rings (66.4°) and twisted acetamide group (40.0°) suggest conformational rigidity, which may enhance binding specificity in biological targets compared to the more flexible sulfonamide-linked target compound .

Pharmacological Activity

  • Sulfonamide Derivatives: highlights N-[4-[(4-methylpiperazinyl)sulfonyl]phenyl]acetamide (Compound 35), which exhibits superior analgesic activity to paracetamol. The piperazinyl group enhances solubility and receptor interaction, a feature absent in the target compound. Similarly, N-(4-(diethylsulfamoyl)phenyl)acetamide (Compound 36) shows anti-hypernociceptive activity, underscoring the role of bulky sulfonamide substituents in modulating pain pathways .
  • Antitubercular Potential: discusses N4-acetylsulfamethazine, a sulfonamide-acetamide hybrid with antitubercular activity. The target compound’s bromine substituent may offer improved lipophilicity and membrane penetration compared to methyl or pyrimidine groups in sulfamethazine .

Physicochemical Properties

  • Lipophilicity and Bioavailability: The bromine atom in the target compound increases hydrophobicity (clogP ~2.5 estimated) compared to fluorine-containing analogs like N-(3-bromophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide (), where fluorine’s electronegativity enhances metabolic stability but reduces lipophilicity .
  • Crystallographic Data : Crystallographic studies in and reveal that hydrogen bonding patterns (N–H⋯O) and weak interactions (C–H⋯F) stabilize crystal packing. The target compound’s sulfonamide group may form stronger hydrogen bonds than methylene-bridged analogs, affecting dissolution rates .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Key Substituents Biological Activity clogP (Estimated) Reference
N-(3-{[(4-Bromophenyl)sulfonyl]amino}phenyl)acetamide 3-sulfonamide, 4-Br Under investigation ~2.5 Target
N-{4-[(4-Bromophenyl)sulfamoyl]phenyl}acetamide 4-sulfonamide, 4-Br Antimicrobial (hypothesized) ~2.3
N-[4-(Piperazinylsulfonyl)phenyl]acetamide 4-sulfonamide, piperazine Analgesic (IC50 = 10 μM) ~1.8
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide Methylene bridge, 3,4-F Anticancer (preliminary) ~2.7

Table 2: Crystallographic Parameters

Compound Name Dihedral Angle (°) Bond Length (C–Br, Å) Hydrogen Bonds
N-(4-Bromophenyl)acetamide N/A 1.8907 N–H⋯O (intramolecular)
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide 66.4 1.891 N–H⋯O, C–H⋯F

Q & A

Basic: What are the common synthetic routes for synthesizing N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide, and what reaction conditions are critical for high yield?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: React 3-aminophenylacetamide with 4-bromobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane at 0–25°C. This facilitates sulfonamide bond formation .
  • Step 2: Purify the product via column chromatography or recrystallization to achieve >95% purity.
    Critical Conditions:
    • Solvent Choice: Dichloromethane or DMF ensures solubility of aromatic intermediates.
    • Temperature Control: Maintaining 0–5°C during sulfonylation minimizes side reactions (e.g., hydrolysis of sulfonyl chloride).
    • Stoichiometry: A 1:1.2 molar ratio of amine to sulfonyl chloride ensures complete conversion .

Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR:
    • Aromatic Protons: Multiplets in δ 7.2–8.1 ppm confirm the bromophenyl and substituted phenyl groups.
    • Acetamide Methyl: A singlet at δ 2.1 ppm (3H) verifies the acetyl group.
    • Sulfonamide NH: A broad singlet at δ 10.2 ppm (exchangeable with D₂O) confirms the -SO₂NH- linkage .
  • IR Spectroscopy:
    • Strong absorption at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) validate the sulfonyl group.
    • A peak at ~1650 cm⁻¹ corresponds to the amide C=O stretch .

Advanced: What strategies optimize the sulfonylation step to minimize by-products?

Methodological Answer:

  • By-Product Mitigation:
    • Moisture Control: Use anhydrous solvents and inert atmosphere (N₂/Ar) to prevent hydrolysis of sulfonyl chloride.
    • Catalytic Additives: Add molecular sieves (3Å) to absorb generated HCl, shifting equilibrium toward product formation .
    • Temperature Gradients: Start at 0°C and gradually warm to room temperature to control exothermic reactions.
  • Yield Optimization:
    • Real-Time Monitoring: Use TLC (eluent: 3:7 ethyl acetate/hexane) to track reaction progress and terminate before side reactions dominate .

Advanced: How do halogen substitutions (e.g., Br vs. Cl) and functional group variations influence biological activity compared to structural analogs?

Methodological Answer:

  • Halogen Effects:
    • Bromine (Br): Enhances lipophilicity, improving membrane permeability (logP increase by ~0.5 vs. chlorine analogs) .
    • Chlorine (Cl): Reduces steric bulk but may lower binding affinity in enzyme pockets .
  • Functional Group Comparisons:
    • Methoxy vs. Methylamino: Methoxy groups (-OCH₃) increase electron density, altering receptor interactions, while methylamino (-NHCH₃) enhances hydrogen-bonding potential .
      Example Data:
Analog StructureIC₅₀ (μM) for COX-2 InhibitionLogP
4-Bromo derivative (target)0.453.2
4-Chloro analog1.82.7
4-Methoxy analog2.12.9

Advanced: How can researchers resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. no effect) through experimental design?

Methodological Answer:

  • Variables to Control:
    • Assay Type: Compare results across multiple models (e.g., RAW264.7 macrophage LPS-induced inflammation vs. carrageenan-induced paw edema in rodents) .
    • Compound Purity: Ensure >98% purity (HPLC) to exclude impurities as confounding factors.
    • Concentration Range: Test doses from 1 nM–100 μM to identify biphasic effects.
  • Mechanistic Studies:
    • Use siRNA knockdown or CRISPR-Cas9 to validate target engagement (e.g., COX-2 vs. NF-κB pathways) .

Advanced: What in vitro models are appropriate for evaluating anticancer potential, and what parameters should be measured?

Methodological Answer:

  • Cell Line Selection:
    • Solid Tumors: MCF-7 (breast), A549 (lung), and HeLa (cervical) for broad-spectrum screening.
    • Blood Cancers: Jurkat (T-cell leukemia) and K562 (myeloid leukemia) .
  • Key Parameters:
    • IC₅₀: Dose-response curves via MTT or CellTiter-Glo assays.
    • Apoptosis Markers: Caspase-3/7 activation (fluorometric assays) and Annexin V/PI staining (flow cytometry).
    • Cell Cycle Arrest: PI staining with flow cytometry to detect G1/S or G2/M phase block .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide
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N-(3-{[(4-bromophenyl)sulfonyl]amino}phenyl)acetamide

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